molecular formula C21H28O3 B1265246 3,4-Seco-Sonderianol

3,4-Seco-Sonderianol

Cat. No. B1265246
M. Wt: 328.4 g/mol
InChI Key: CXOXYGZFBDGZJN-DYESRHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-seco-sonderianol is a member of tetralins. It has a role as a metabolite.

Scientific Research Applications

Cytotoxicity and Antitumor Potential

  • Research Insight: 3,4-Seco-Sonderianol has been examined for its cytotoxic properties against various human tumor cell lines. In a study on Trigonostemon flavidus, derivatives of 3,4-Seco-Sonderianol showed cytotoxic effects on HL-60, SMMC-7721, A-549, MCF-7, and SW480 human tumor cell lines, indicating potential antitumor applications (Tang et al., 2012).
  • Further Evidence: Additional research on Trigonostemon heterophyllus revealed cytotoxic activities and antibacterial properties of compounds including 3,4-seco-sonderianol, highlighting its potential in antimicrobial and antitumor applications (Li et al., 2012).

Antimicrobial Activity

  • Research Insight: Studies have demonstrated the antimicrobial potential of 3,4-Seco-Sonderianol. In research involving Trigonostemon chinensis, 3,4-Seco-Sonderianol was evaluated for its antimicrobial activities against various bacteria and fungi, indicating its usefulness in developing antimicrobial agents (Yin et al., 2008).

properties

Product Name

3,4-Seco-Sonderianol

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 3-[(1R,2R)-5-ethenyl-7-hydroxy-1,6-dimethyl-2-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-yl]propanoate

InChI

InChI=1S/C21H28O3/c1-7-15-14(4)19(22)12-18-16(15)8-9-17(13(2)3)21(18,5)11-10-20(23)24-6/h7,12,17,22H,1-2,8-11H2,3-6H3/t17-,21-/m1/s1

InChI Key

CXOXYGZFBDGZJN-DYESRHJHSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1C=C)CC[C@@H]([C@@]2(C)CCC(=O)OC)C(=C)C)O

Canonical SMILES

CC1=C(C=C2C(=C1C=C)CCC(C2(C)CCC(=O)OC)C(=C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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